1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a dimethoxyphenyl group, a thiazolyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a dimethoxyphenyl halide reacts with a nucleophile.
Attachment of the Thiazolyl Group: This can be done through a condensation reaction involving a thiazole derivative and an appropriate coupling agent.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit or activate specific enzymes, bind to receptor sites, or interfere with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylate
- 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxylamide
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the combination of the dimethoxyphenyl group, thiazolyl group, and pyrrolidine ring. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19N3O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-17(25-10)19-16(22)11-6-15(21)20(9-11)13-7-12(23-2)4-5-14(13)24-3/h4-5,7-8,11H,6,9H2,1-3H3,(H,18,19,22) |
InChI Key |
MSODOZINIUWAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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